2-Methylhexanal

Description

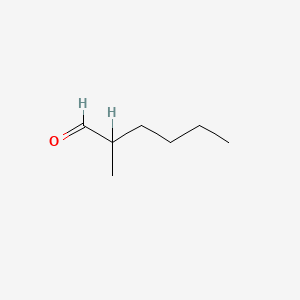

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVGMUDWABJNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862473 | |

| Record name | 2-Methylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-54-2, 72590-78-4 | |

| Record name | 2-Methylhexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OR6YH4F1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Methylhexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical properties of 2-Methylhexanal

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhexanal

Introduction

This compound, a branched-chain fatty aldehyde, is an organic compound with significance in the flavor and fragrance industry.[1][2] It belongs to the class of medium-chain aldehydes, which are characterized by an aldehyde functional group with a chain length of six to twelve carbon atoms.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts, designed for researchers, scientists, and professionals in drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[2][5] |

| Synonyms | Hexanal (B45976), 2-methyl-; 2-Methylhexanaldehyde; (+/-)-2-Methylhexanal[2][6][7] |

| CAS Number | 925-54-2[7][8] |

| Molecular Formula | C7H14O[2][6][7] |

| Molecular Weight | 114.19 g/mol [2][6][9] |

| Canonical SMILES | CCCCC(C)C=O[2][5][6] |

| InChI Key | BHVGMUDWABJNRC-UHFFFAOYSA-N[2][5][7] |

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties

| Property | Value | Conditions |

| Appearance | Colorless clear liquid (estimated) | |

| Boiling Point | 139.00 to 141.00 °C[1] | @ 760.00 mm Hg |

| 141.2 °C[6][10] | @ 760 mmHg | |

| 143.73 °C (estimate)[9][11] | ||

| Melting Point | -43.35 °C (estimate)[9][11] | |

| Density | 0.80100 to 0.80700 g/cm³[1] | @ 25.00 °C |

| 0.805 g/cm³[6][10] | ||

| 0.8225 g/cm³ (estimate)[9][11] | ||

| Refractive Index | 1.41100 to 1.41700[1] | @ 20.00 °C |

| 1.403[6][10] | ||

| Vapor Pressure | 5.920000 mmHg[1][6] | @ 25.00 °C (estimated) |

| Flash Point | 90.00 °F (32.22 °C)[1] | TCC |

| 32.6 °C[6][10] |

Table 2: Solubility and Partitioning

| Property | Value | Conditions |

| Solubility in Water | 1348 mg/L (estimated)[1] | @ 25 °C |

| Solubility in Organic Solvents | Soluble in alcohol[1] | |

| LogP (Octanol-Water Partition Coefficient) | 2.286 (estimated)[1][11] | |

| 2.01160[6][10] |

Table 3: Molecular Descriptors

| Descriptor | Value |

| Hydrogen Bond Donor Count | 0[6] |

| Hydrogen Bond Acceptor Count | 1[6] |

| Rotatable Bond Count | 4[6] |

| Polar Surface Area | 17.07 Ų |

| Complexity | 59.4[6] |

| Exact Mass | 114.104465066 Da[6] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid samples.[12]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)[13]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Place a few drops of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.[13]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the vapor pressure of the sample exceeds the atmospheric pressure.[14]

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath set to 25.0 °C until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the exterior and weigh it (m2).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat step 3.

-

Adjust the this compound level to the calibration mark, dry the exterior, and weigh it (m3).

-

The density of this compound is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 25.0 °C

Determination of Solubility in Water

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Place a known volume (e.g., 0.1 mL) or mass (e.g., 100 mg) of this compound into a test tube.

-

Add a small portion (e.g., 0.5 mL) of deionized water to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observe the mixture. If the this compound has completely dissolved (forming a single clear phase), it is considered soluble at that concentration.

-

If it is not fully dissolved, continue to add water in known increments (e.g., 0.5 mL), agitating after each addition, until the compound dissolves or a total of 3.0 mL has been added.[15]

-

Solubility can be classified based on the amount of solvent required. For quantitative determination, analytical techniques such as gas chromatography would be required to measure the concentration of the analyte in the aqueous phase of a saturated solution.

Visualizations

Logical Classification of this compound

References

- 1. 2-methyl hexanal, 925-54-2 [thegoodscentscompany.com]

- 2. This compound | C7H14O | CID 102515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for (±)-2-Methylhexanal (HMDB0040191) [hmdb.ca]

- 4. Showing Compound (±)-2-Methylhexanal (FDB019903) - FooDB [foodb.ca]

- 5. 2-methyl hexanal 925-54-2 [thegoodscentscompany.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Hexanal, 2-methyl- [webbook.nist.gov]

- 8. Hexanal, 2-methyl- [webbook.nist.gov]

- 9. 925-54-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 2-methyl hexanal | CAS#:925-54-2 | Chemsrc [chemsrc.com]

- 11. This compound CAS#: 925-54-2 [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of 2-Methylhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methylhexanal, a valuable branched aldehyde in various chemical industries. This document details the core methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and visual representations of the synthetic routes.

Overview of Synthesis Pathways

This compound is primarily synthesized through two main routes: the hydroformylation of hexene isomers and the aldol (B89426) condensation of smaller aldehydes. The choice of pathway often depends on the desired scale of production, available starting materials, and required purity of the final product.

-

Hydroformylation of Hexenes: This is a prominent industrial method that involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of a hexene isomer, typically 1-hexene (B165129) or 2-hexene. The reaction is catalyzed by transition metal complexes, most commonly rhodium-based catalysts, and the regioselectivity of the reaction (i.e., the ratio of branched to linear aldehyde products) is a critical parameter.

-

Aldol Condensation: This classic carbon-carbon bond-forming reaction can be employed to construct the this compound backbone from smaller, readily available aldehydes. A crossed aldol condensation between propanal and butanal is a feasible route to obtaining the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways of this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Pathway | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Aldehyde Yield (%) | Product Selectivity (this compound) | Reference |

| Hydroformylation of 1-Hexene | Rh/nano-ZnO | 80 | 40 (20 bar CO, 20 bar H₂) | 3 | 100 | 96 | High (exact ratio not specified) | [1] |

| Hydroformylation of 1-Hexene | [Rh(acac)(CO)₂]/PPh₃ | 50 | 12 (1:1 H₂/CO) | - | - | - | Varies with P/Rh ratio | [2] |

| Aldol Condensation | NaOH or KOH | Room Temp. to Reflux | Atmospheric | 4 - 12 | High (inferred) | Moderate to High (inferred) | Dependent on reaction conditions | [3] |

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways of this compound.

Hydroformylation of 1-Hexene

This protocol is adapted from the rhodium-catalyzed hydroformylation of 1-hexene.[1]

Materials:

-

1-Hexene (99+%)

-

Toluene (B28343) (anhydrous, degassed)

-

Cyclohexane (B81311) (internal standard, 99+%)

-

Rhodium on nano-zinc oxide (Rh/nano-ZnO) catalyst

-

Carbon monoxide (CO) gas (99.99%)

-

Hydrogen (H₂) gas (99.99%)

-

High-pressure autoclave (e.g., 100-mL Berghof autoclave with a Teflon liner)

-

Gas chromatography (GC) equipment for analysis

Procedure:

-

Reactor Setup: In a clean, dry 75-mL Teflon liner, add the Rh/nano-ZnO catalyst (0.200 g).

-

Addition of Reagents: To the liner, add toluene (5.0 mL), 1-hexene (0.5 mL), and cyclohexane (0.2 mL) as an internal standard.

-

Sealing and Pressurizing: Place the liner inside the 100-mL high-pressure autoclave and seal it securely.

-

Gas Introduction: Pressurize the autoclave with carbon monoxide to 20 bar, followed by the addition of hydrogen to a total pressure of 40 bar.

-

Reaction Conditions: Heat the autoclave to 80 °C while stirring. Maintain these conditions for 3 hours.

-

Reaction Quenching and Analysis: After 3 hours, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

-

Work-up and Purification: The reaction mixture can be filtered to remove the heterogeneous catalyst. The resulting solution contains the product, this compound, along with the linear isomer, n-heptanal, and any unreacted starting material. The product can be purified by fractional distillation.[4] The boiling point of this compound is approximately 142-143 °C.

Aldol Condensation of Propanal and Butanal

This protocol is a proposed method based on standard aldol condensation procedures.[3]

Materials:

-

Propanal

-

Butanal

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%) or Methanol (B129727)

-

Diethyl ether or Dichloromethane (B109758)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (a suitable amount, e.g., 1 equivalent with respect to the limiting aldehyde) in methanol and cool the solution to 0-5 °C in an ice bath.

-

Aldehyde Mixture: In a separate beaker, prepare an equimolar mixture of propanal and butanal.

-

Reaction Initiation: Add the aldehyde mixture dropwise to the cooled methanolic KOH solution over a period of 30 minutes with continuous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which will be a mixture of self-condensation and cross-condensation products, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the core synthesis pathways for this compound.

Caption: Hydroformylation of 1-Hexene to this compound.

Caption: Aldol Condensation Route to this compound.

Characterization Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: Predicted spectra show characteristic signals for the aldehydic proton, the proton at the alpha-carbon, and the various alkyl protons.

-

¹³C NMR: Predicted spectra will show a distinctive peak for the carbonyl carbon, as well as signals for the other carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) and characteristic fragmentation patterns.[5] A common fragment ion is observed at m/z 58.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically around 1725 cm⁻¹.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information and safety precautions.

References

- 1. mdpi.com [mdpi.com]

- 2. Multi-nuclear, high-pressure, operando FlowNMR spectroscopic study of Rh/PPh 3 – catalysed hydroformylation of 1-hexene - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00145J [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Hexanal, 2-methyl- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

A Technical Guide to the Enantiomers of 2-Methylhexanal: (R)- and (S)-2-Methylhexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a critical determinant of biological activity in drug discovery and development. The spatial arrangement of substituents around a stereocenter can lead to significant differences in the pharmacological and toxicological profiles of enantiomeric pairs. This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 2-methylhexanal, a chiral aldehyde with potential applications as a building block in organic synthesis. Due to a scarcity of specific experimental data in publicly available literature for the individual enantiomers, this document compiles information on the racemic mixture and provides inferred properties and adapted experimental protocols based on established stereochemical principles and methodologies for analogous compounds. This guide is intended to serve as a foundational resource to stimulate and direct future research into the synthesis, characterization, and biological evaluation of these specific chiral molecules.

Physicochemical Properties

Table 1: Physicochemical Data for this compound Enantiomers and Racemate

| Property | (R)-2-Methylhexanal | (S)-2-Methylhexanal | Racemic (±)-2-Methylhexanal |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol [1] | 114.19 g/mol | 114.19 g/mol [2] |

| CAS Number | 132151-88-3[1] | 66875-71-6 | 925-54-2[2] |

| Appearance | Colorless liquid (inferred) | Colorless liquid (inferred) | Colorless clear liquid (est.) |

| Boiling Point | Not experimentally determined | Not experimentally determined | 141.2 °C at 760 mmHg |

| Density | Not experimentally determined | Not experimentally determined | 0.805 g/cm³ |

| Refractive Index | Not experimentally determined | Not experimentally determined | 1.41100 to 1.41700 @ 20.00 °C |

| Specific Rotation ([α]D) | Not experimentally determined; predicted to be levorotatory (-)[1] | Not experimentally determined; predicted to be dextrorotatory (+) | 0° (optically inactive) |

| InChIKey | BHVGMUDWABJNRC-SSDOTTSWSA-N[1] | BHVGMUDWABJNRC-ZETCQYMHSA-N | BHVGMUDWABJNRC-UHFFFAOYSA-N[2] |

Synthesis and Chiral Resolution: Experimental Protocols

The preparation of enantiomerically pure (R)- and (S)-2-methylhexanal can be approached through two primary strategies: asymmetric synthesis to directly obtain a single enantiomer, or the resolution of a racemic mixture. While specific, detailed protocols for this compound are not extensively documented, the following sections provide methodologies adapted from established procedures for structurally similar chiral aldehydes.

Asymmetric Synthesis via Organocatalytic α-Alkylation

A prevalent method for the asymmetric synthesis of α-chiral aldehydes is the organocatalytic α-alkylation of a smaller aldehyde. Chiral secondary amines, such as MacMillan-type imidazolidinones, can be used to induce high enantioselectivity.

Conceptual Protocol: Asymmetric Synthesis of (R)-2-Methylhexanal

-

Catalyst Activation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary amine catalyst (e.g., (S)-(-)-2-(Diphenylmethyl)pyrrolidine) and a suitable acid co-catalyst in an appropriate anhydrous solvent (e.g., chloroform (B151607) or toluene).

-

Enamine Formation: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C) and add freshly distilled propanal. Stir the mixture to allow for the formation of the corresponding enamine intermediate.

-

Alkylation: To the enamine solution, add a suitable n-butyl electrophile (e.g., 1-iodobutane (B1219991) or butyl triflate). The chiral catalyst will direct the alkylation to one face of the enamine, favoring the formation of the (R)-enantiomer.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting propanal.

-

Hydrolysis and Work-up: Upon completion, quench the reaction with an aqueous buffer solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate (R)-2-methylhexanal.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the purified product by chiral GC or by derivatization with a chiral agent followed by analysis on a standard GC or HPLC system.

Chiral Resolution of Racemic this compound

The separation of a racemic mixture of this compound can be achieved by converting the enantiomers into diastereomers, which possess different physical properties and can be separated by conventional techniques like crystallization or chromatography.

Conceptual Protocol: Resolution via Diastereomeric Imine Formation

-

Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve racemic this compound (1 equivalent) and an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine) (1 equivalent) in a suitable solvent such as toluene.

-

Azeotropic Water Removal: Heat the mixture to reflux to facilitate the formation of diastereomeric imines while azeotropically removing the water byproduct.

-

Fractional Crystallization: After the reaction is complete, cool the solution slowly to induce crystallization. One of the diastereomeric imines will preferentially crystallize due to lower solubility.

-

Isolation and Purification: Isolate the crystals by filtration and wash with a cold solvent. The diastereomeric purity can be enhanced by recrystallization.

-

Hydrolysis and Recovery: Hydrolyze the purified diastereomeric imine under mild acidic conditions (e.g., with aqueous HCl) to regenerate the enantiomerically enriched this compound and the chiral amine.

-

Extraction and Purification: Extract the liberated this compound with an organic solvent, wash, dry, and purify by distillation or chromatography. The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Analysis: Determine the enantiomeric excess of the resolved this compound using chiral GC.

Analytical Methodologies for Enantiomeric Separation

Chiral gas chromatography (GC) is a powerful technique for the direct separation and quantification of volatile enantiomers like this compound.

Conceptual Protocol: Chiral Gas Chromatography

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs are highly effective for separating chiral aldehydes. A column such as one containing a derivative of β-cyclodextrin would be a suitable starting point.

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at an optimized flow rate.

-

Oven Temperature Program: A slow temperature ramp (e.g., starting at a low temperature like 50 °C and ramping at 2-5 °C/min) is often necessary to achieve baseline separation of the enantiomers.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the this compound sample in a suitable solvent (e.g., hexane) is injected.

-

-

Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess can be calculated from the integrated peak areas of the (R)- and (S)-enantiomers.

Biological Activity and Signaling Pathways: A Framework for Future Research

While there is no specific, publicly available data on the biological activities of the individual enantiomers of this compound, the principles of stereochemistry in pharmacology suggest that they are likely to exhibit different biological effects. Biological systems, such as enzymes and receptors, are chiral and can interact differently with each enantiomer of a chiral molecule. This can lead to one enantiomer being therapeutically active while the other is less active, inactive, or even responsible for adverse effects.

Given the lack of existing data, a logical first step would be to perform a screening to identify any differential biological activities of the (R)- and (S)-enantiomers.

Proposed Experimental Workflow for Biological Activity Screening

Conclusion

The (R)- and (S)-enantiomers of this compound represent chiral building blocks with untapped potential in synthetic and medicinal chemistry. This guide has consolidated the available information for the racemic mixture and provided a framework of adaptable experimental protocols for the asymmetric synthesis, chiral resolution, and analysis of the individual enantiomers. The critical gap in the literature remains the specific biological activities of these compounds. The proposed experimental workflow offers a roadmap for future research to elucidate the distinct pharmacological and toxicological profiles of each enantiomer. Such studies are essential to unlock their potential in drug development and other scientific applications, reinforcing the importance of stereochemical considerations in modern chemical research.

References

2-Methylhexanal as a Flavor Compound in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanal is a branched-chain aldehyde that contributes to the complex flavor profiles of a variety of food products. As a volatile organic compound, its presence, even at trace levels, can significantly impact the sensory perception of food. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, occurrence in foods, formation pathways, sensory perception, and analytical methodologies for its quantification. This document is intended to be a comprehensive resource for researchers and professionals working in flavor science, food chemistry, and related fields.

Introduction

This compound (C7H14O) is an organic compound classified as a medium-chain aldehyde.[1][2] It is a volatile molecule known for its characteristic aroma, which can influence the overall flavor of various foods. The formation of this compound in food is often a result of complex chemical reactions, such as the Strecker degradation of amino acids during heat processing or fermentation.[1] Understanding the formation and sensory impact of this compound is crucial for controlling and optimizing the flavor of food products.

Chemical Properties and Flavor Profile

This compound is a flammable and irritant compound with a molecular weight of 114.19 g/mol .[3] Its flavor profile is not extensively documented in scientific literature, but as a branched-chain aldehyde, it is expected to contribute "malty" or "chocolate-like" notes, similar to other related compounds like 2-methylbutanal and 3-methylbutanal.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H14O | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 925-54-2 | [3] |

| Boiling Point | 141.2 °C at 760 mmHg | [4] |

| Flash Point | 32.6 °C | [4] |

| Density | 0.805 g/cm³ | [4] |

Occurrence and Usage in Food

This compound has been detected in a number of food items, although it is often not quantified.[2] It has been identified in products such as cured ham and various types of teas, including green and black tea.[1][2] The following table summarizes the typical usage levels of this compound as a flavoring agent in different food categories.

Table 2: Usage Levels of this compound in Various Food Categories

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products (excluding category 02.0) | 3.0 | 15.0 |

| Fats and oils, and fat emulsions | 2.0 | 10.0 |

| Edible ices, including sherbet and sorbet | 3.0 | 15.0 |

| Processed fruit | 2.0 | 10.0 |

| Processed vegetables, nuts, and seeds | 2.0 | 10.0 |

| Confectionery | 3.0 | 15.0 |

| Cereals and cereal products | 3.0 | 15.0 |

| Baked goods | 3.0 | 15.0 |

| Meat and meat products | 2.0 | 10.0 |

| Soups and broths | 2.0 | 10.0 |

| Sauces and condiments | 2.0 | 10.0 |

| Beverages (non-alcoholic) | 1.0 | 5.0 |

| Alcoholic beverages | 1.0 | 5.0 |

Source: The Good Scents Company

Formation Pathways

The formation of this compound in food is primarily attributed to the Strecker degradation of the amino acid isoleucine. This reaction occurs between an amino acid and an α-dicarbonyl compound, which are often intermediates in the Maillard reaction.[5] The process is particularly relevant in heat-treated and fermented foods.[1]

Sensory Perception and Olfactory Signaling

The binding of an aldehyde to an OR, which is a G-protein coupled receptor (GPCR), triggers a signal transduction cascade.[4] This leads to the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain, resulting in the perception of smell.[4]

Analytical Methodologies

The quantification of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[9] HS-SPME is a solvent-free method that is highly effective for extracting volatile and semi-volatile compounds from complex samples.[10]

Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS

This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific food matrices.

1. Sample Preparation:

-

Homogenize a representative sample of the food product.

-

Weigh a precise amount (e.g., 2-5 g) of the homogenized sample into a 20 mL headspace vial.

-

Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

-

Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

-

Equilibration: Incubate the sample vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibrium between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port (e.g., 250°C for 5 minutes in splitless mode).

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable for separating aldehydes.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 240°C at 10°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound.

-

4. Quantification:

-

Create a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Conclusion

This compound is a significant, albeit understudied, flavor compound in a range of food products. Its formation through pathways like Strecker degradation highlights the importance of understanding the chemistry of food processing. While further research is needed to determine its precise sensory thresholds and concentrations in various foods, the analytical methodologies outlined in this guide provide a robust framework for its quantification. A deeper understanding of this compound will enable food scientists and researchers to better control and modulate the flavor profiles of food, leading to improved product quality and consumer satisfaction.

References

- 1. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 2. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H14O | CID 102515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and hexanal using a novel vapor delivery technique | PLOS One [journals.plos.org]

- 8. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Odor Detection Thresholds & References [leffingwell.com]

- 10. benchchem.com [benchchem.com]

The Natural Occurrence of 2-Methylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanal is a branched-chain aldehyde that contributes to the complex aroma profiles of various foods and has potential roles in biological signaling. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies used for its detection and characterization. While qualitative data on its presence in natural sources is available, quantitative data remains limited in the scientific literature.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound (VOC) in a range of food products, where it contributes to the overall flavor and aroma. Its presence is primarily associated with processes involving the degradation of amino acids and lipids.

Table 1: Natural Sources of this compound

| Natural Source Category | Specific Examples |

| Cured Meats | Iberian Ham, Serrano Ham, Italian Dry-Cured Ham.[1][2][3] |

| Teas | Black Tea (including Keemun), Green Tea, Oolong Tea. |

| Fermented Foods | Present in various fermented products due to microbial metabolism of amino acids.[4][5] |

The characteristic malty and chocolate-like notes of branched-chain aldehydes like this compound are significant in the sensory profiles of many fermented and heat-treated foods.[4] In dry-cured hams, these aldehydes are formed during the long ripening process through both enzymatic and non-enzymatic reactions.[1][6] The specific concentration and contribution of this compound to the aroma of these products can vary depending on the specific processing methods, aging time, and the raw materials used.[1][2] In teas, the manufacturing process, including withering, rolling, oxidation (for black and oolong teas), and drying, influences the final profile of volatile compounds, including this compound.[7]

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in natural systems is believed to be the degradation of the branched-chain amino acid L-isoleucine. This process, known as the Ehrlich pathway, is well-documented in microorganisms like yeast and is also relevant in the enzymatic changes that occur during food fermentation and ripening.[4]

The pathway involves a series of enzymatic reactions:

-

Transamination: The initial step is the removal of the amino group from L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase. This reaction converts L-isoleucine into its corresponding α-keto acid, α-keto-β-methylvaleric acid.

-

Decarboxylation: The α-keto acid is then decarboxylated by an α-keto acid decarboxylase, which removes a molecule of carbon dioxide to produce 2-methylbutanal.

-

Chain Elongation and Aldehyde Formation: While the direct conversion of α-keto-β-methylvaleric acid to this compound is not explicitly detailed in the literature, it is hypothesized to involve a chain elongation step prior to or after the initial degradation steps of isoleucine, ultimately leading to the formation of the C7 aldehyde, this compound. The formation of branched-chain aldehydes is a known outcome of amino acid catabolism in various food systems.[6]

Biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols: Analysis of this compound

The standard method for the analysis of volatile compounds like this compound in complex matrices such as food is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Sample Preparation (Dry-Cured Ham Example)

-

Sample Collection: Obtain a representative sample of the dry-cured ham.

-

Homogenization: Mince the ham sample to ensure homogeneity.

-

Vial Preparation: Place a known amount of the minced sample (e.g., 2-5 grams) into a headspace vial.

-

Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial for quantification purposes.

-

Salting Out (Optional): Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes by decreasing their solubility in the matrix.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

HS-SPME Procedure

-

Fiber Selection: Choose an appropriate SPME fiber coating. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds.

-

Extraction: Expose the SPME fiber to the headspace of the heated sample vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

GC-MS Analysis

-

Desorption: Transfer the SPME fiber to the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for volatile compound analysis (e.g., a DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250 °C.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Scan mode is used to acquire mass spectra for compound identification, and selected ion monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity.

-

Data Analysis

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching the spectrum with a mass spectral library (e.g., NIST).

-

Quantification: Calculate the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with standards of known concentrations.

Workflow for the analysis of this compound.

Signaling Pathways and Biological Roles

The role of this compound in biological signaling is not well-established. However, aldehydes as a class of compounds are known to be involved in various biological processes.

-

Pheromones: Some branched-chain aldehydes are known to function as pheromones in insects, mediating communication for mating, aggregation, or alarm. While there is speculation, there is currently no direct evidence to confirm this compound as a pheromone in any specific species.

-

Disease Biomarkers: Volatile organic compounds, including aldehydes, are being investigated as potential non-invasive biomarkers for various diseases. Changes in the metabolic profile of an organism due to disease can lead to the altered emission of specific VOCs in breath, urine, or sweat. Further research is needed to determine if this compound has any utility as a specific disease biomarker.

Conclusion

This compound is a naturally occurring branched-chain aldehyde that plays a role in the flavor and aroma of various food products, particularly cured meats and teas. Its formation is primarily linked to the degradation of the amino acid L-isoleucine. The analysis of this volatile compound is reliably achieved through HS-SPME-GC-MS. While its presence in several natural sources is confirmed, there is a notable lack of quantitative data in the existing literature. Furthermore, its potential role in biological signaling as a pheromone or disease biomarker remains an area for future investigation. This guide provides a foundational understanding for researchers and professionals interested in the study of this and similar volatile compounds.

References

- 1. Volatile and Amino Acid Profiling of Dry Cured Hams from Different Swine Breeds and Processing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. om.ciheam.org [om.ciheam.org]

- 3. Study of the volatile compounds and odor-active compounds of dry-cured Iberian ham extracted by SPME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial toxins in fermented foods: health implications and analytical techniques for detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Food Science of Animal Resources [kosfaj.org]

- 7. Aroma changes of black tea prepared from methyl jasmonate treated tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Hexanal in Foods Utilizing Dynamic Headspace GC/MS – Tech Scientific [techscientific.com]

Toxicological Profile of 2-Methylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for 2-Methylhexanal. Due to a scarcity of specific studies on this compound, a read-across approach has been employed, utilizing data from structurally similar branched-chain aldehydes. This information is intended for professional use and should be interpreted with caution.

Executive Summary

This compound is a branched-chain aliphatic aldehyde. While specific toxicological data for this compound is limited, information from safety data sheets and read-across from structurally related compounds indicate that it is a flammable liquid and can cause skin, eye, and respiratory irritation.[1] This guide synthesizes the available quantitative data, outlines relevant experimental protocols based on standardized guidelines, and presents a putative metabolic pathway.

Quantitative Toxicological Data

| Endpoint | Test Substance | Species | Route | Value | Reference |

| Acute Toxicity | |||||

| LC50 | 2-Methylbutanal | Rat | Inhalation (4h) | 50.5 mg/L (vapor) | |

| LD50 | 2-Methylbutanal | Rabbit | Dermal | 5400 mg/kg | [2] |

| LD50 | 2-Methylcyclohexanol | Rat | Oral | 1125 mg/kg | [3] |

| Irritation/Corrosion | |||||

| Skin Irritation | This compound | - | - | Causes skin irritation | [1] |

| Eye Irritation | This compound | - | - | Causes serious eye irritation | [1] |

| Eye Irritation | 2-Methylbutanal | Rabbit | Ocular | Irritating | |

| Other Endpoints | |||||

| Oral/Parenteral Toxicity | This compound | - | - | Not determined | [4] |

| Dermal Toxicity | This compound | - | - | Not determined | [4] |

| Inhalation Toxicity | This compound | - | - | Not determined | [4] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not published. The following are generalized protocols for acute oral toxicity, skin irritation, and eye irritation based on OECD guidelines, which would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance.

-

Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed individually with free access to standard laboratory diet and drinking water.

-

Procedure:

-

A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels.

-

The animal is observed for signs of toxicity for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal dies, the next animal is dosed at a lower fixed dose level.

-

This sequential dosing continues until a stopping criterion is met, which is typically after a specified number of reversals in outcome (survival/death).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes throughout the study period. A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[5][6]

-

Test System: A reconstructed human epidermis model, which is a three-dimensional model of the human epidermis.[5]

-

Procedure:

-

The test substance is applied topically to the surface of the skin model.[5]

-

After a defined exposure period (e.g., 60 minutes), the test substance is removed by washing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is then assessed using a quantitative method, typically the MTT assay.

-

-

Prediction Model: The mean tissue viability of the test substance-treated tissues is compared to that of negative control tissues. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[6]

References

2-Methylhexanal safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Methylhexanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, intended for use by professionals in research and development settings. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O[1][2][3] |

| Molecular Weight | 114.19 g/mol [1][4] |

| CAS Number | 925-54-2[1][2][3] |

| Appearance | Colorless clear liquid (est.)[5] |

| Boiling Point | 141.2 °C at 760 mmHg[2][6] |

| Flash Point | 32.22 °C to 32.6 °C[2][5][6] |

| Density | 0.801 to 0.807 g/cm³ at 25 °C[2][5][6] |

| Vapor Pressure | 5.92 mmHg at 25°C[2] |

| Refractive Index | 1.411 to 1.417 at 20 °C[2][5] |

| Solubility | Insoluble in water.[7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Skin corrosion/irritation: Category 2[1]

-

Serious eye damage/eye irritation: Category 2[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3[1]

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H226: Flammable liquid and vapor.[8]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the safety of chemicals.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[9][10] Untreated skin areas serve as a control.[9][10] The degree of irritation is scored at specified intervals to assess the severity and reversibility of the effects.[9]

-

Methodology:

-

A small area of skin (approximately 6 cm²) is shaved on the test animal.[9]

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared area under a gauze patch.[9]

-

The patch is typically left in place for 4 hours.[9]

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[11] If effects persist, observations may continue for up to 14 days.[9]

-

A sequential testing strategy is often employed, starting with a single animal, to minimize animal usage.[11][12]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline assesses the potential of a substance to cause eye irritation or damage.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[7][8] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[7][8]

-

Methodology:

-

The test is typically initiated with a single animal.[8]

-

A single dose of the test substance is instilled into the conjunctival sac of one eye.[13]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[13]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[8]

-

If a corrosive or severe irritant effect is observed, no further testing is performed.[8] If the initial test shows irritation, the response is confirmed in up to two additional animals, preferably in a sequential manner.[7][8]

-

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to determine the acute oral toxicity of a substance.

-

Principle: This procedure avoids using lethality as the primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[1][14]

-

Methodology:

-

Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner using fixed doses of 5, 50, 300, and 2000 mg/kg (or exceptionally 5000 mg/kg).[1][3]

-

The test begins with a sighting study to determine the appropriate starting dose.[3][14]

-

A single dose is administered by gavage.[1] Animals are fasted before dosing.[1]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[14]

-

Based on the outcome at one dose level, the decision is made to dose the next group at a higher or lower fixed dose.[1]

-

Signaling Pathways of Aldehyde Toxicity

While specific signaling pathways for this compound toxicity have not been extensively studied, the general mechanisms of aldehyde toxicity are understood to involve their electrophilic nature.

Aldehydes are reactive molecules that can form adducts with biological nucleophiles such as the primary nitrogen groups on lysine (B10760008) residues and the thiolate groups on cysteine residues in proteins.[15][16] This can lead to protein carbonylation, which may trigger signaling pathways or, at higher concentrations, lead to cell death.[17]

Cells possess protective mechanisms against aldehyde toxicity, such as the action of aldehyde dehydrogenases (ALDHs), which oxidize aldehydes to less reactive carboxylic acids.[17] Furthermore, exposure to aldehydes can activate cytoprotective signaling pathways, such as the Nrf2/Keap1 pathway, which upregulates the expression of antioxidant and detoxification enzymes.[15][16]

It is important to note that this is a generalized pathway for aldehydes, and the specific interactions of this compound within biological systems may vary.

Caption: General signaling pathway of aldehyde-induced toxicity.

Safe Handling and Storage

To minimize exposure and ensure safety, the following handling and storage procedures should be strictly followed:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[11][18]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use spark-proof tools and explosion-proof equipment.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Hygiene: Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

Caption: Hierarchy of controls for safe handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[7]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition.[7]

-

Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[7]

-

Collection: Place the absorbed material into a suitable, closed container for disposal.[7]

-

Personal Protection: Wear appropriate personal protective equipment during cleanup.

Caption: Workflow for handling an accidental spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

This compound is a flammable liquid and must be disposed of as hazardous waste.[19]

-

Regulations: Disposal must be in accordance with all applicable federal, state, and local regulations.[19]

-

Procedure:

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with its use.

References

- 1. oecd.org [oecd.org]

- 2. This compound|lookchem [lookchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound, (R)- | C7H14O | CID 11378470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methyl hexanal, 925-54-2 [thegoodscentscompany.com]

- 6. 2-methyl hexanal | CAS#:925-54-2 | Chemsrc [chemsrc.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Test No. 404: Acute Dermal Irritation/Corrosion | OECD [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 15. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. samex-env.com [samex-env.com]

- 19. safety.pitt.edu [safety.pitt.edu]

- 20. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]

- 21. triumvirate.com [triumvirate.com]

Environmental fate of short-chain aldehydes

An In-depth Technical Guide to the Environmental Fate of Short-Chain Aldehydes

Introduction

Short-chain aldehydes are highly reactive volatile organic compounds (VOCs) characterized by a terminal carbonyl group. This class of compounds, including formaldehyde, acetaldehyde (B116499), and acrolein, is ubiquitous in the environment. They originate from a wide array of natural and anthropogenic sources and play a significant role in atmospheric chemistry, notably as precursors to photochemical smog, ozone, and secondary organic aerosols (PM2.5).[1][2][3] Due to their reactivity, aldehydes can have toxic effects on biological systems, making the study of their environmental distribution, transport, and ultimate fate a critical area of research for environmental scientists and toxicologists.[4][5][6] This guide provides a detailed overview of the sources, physicochemical properties, and transformation pathways of short-chain aldehydes in major environmental compartments.

Sources of Short-Chain Aldehydes

The presence of short-chain aldehydes in the environment is due to direct emissions from both natural and human-related activities, as well as secondary formation from chemical reactions in the atmosphere.[2]

-

Natural (Biogenic) Sources : A primary natural source is the incomplete combustion of organic matter, such as biomass burning in forests and grasslands.[7] Plants and vegetation also emit aldehydes as metabolic byproducts or signaling molecules.[8] For instance, cis-3-Hexenal is responsible for the characteristic "grassy" smell of freshly cut lawns.[8]

-

Anthropogenic Sources : The most significant human-related sources stem from combustion processes. This includes exhaust from motor vehicles, particularly with the use of ethanol-blended fuels which can increase acetaldehyde emissions.[2][6][7] Industrial processes are another major contributor, where aldehydes are used as precursors for manufacturing resins and plasticizers or are released as by-products.[4] Other sources include waste incineration, fuel combustion (coal, oil, natural gas), cooking with oils at high temperatures, and emissions from building materials and consumer products.[1][2]

Physicochemical Properties and Environmental Transport

The environmental transport of short-chain aldehydes is governed by their physical and chemical properties, such as volatility, water solubility, and reactivity. Their relatively high vapor pressure facilitates atmospheric transport, while their high water solubility allows for partitioning into the aqueous phase.

The partitioning behavior between air and water is described by the Henry's Law constant (H). A higher H value indicates greater partitioning into the aqueous phase. Notably, the apparent Henry's Law constants for many aldehydes are significantly influenced by their hydration in aqueous solution to form gem-diols.[9]

Table 1: Physicochemical Properties of Selected Short-Chain Aldehydes

| Property | Formaldehyde (HCHO) | Acetaldehyde (CH₃CHO) | Acrolein (C₃H₄O) |

|---|---|---|---|

| Molar Mass ( g/mol ) | 30.03[10] | 44.05 | 56.06[10] |

| Boiling Point (°C) | -19[10] | 20.2 | 52.5[10] |

| Vapor Pressure (mm Hg) | 400 (@ -33°C)[10] | 740 (@ 20°C) | 200 (@ 17.5°C)[10] |

| Water Solubility | Miscible[11] | Miscible | 20.6 g/100 mL (@ 20°C) |

| Henry's Law Constant (M atm⁻¹ @ 25°C) | 2.97 x 10³[9][12] | 1.14 x 10¹[9][12] | 2.7 x 10¹ |

Environmental Fate and Transformation

Once released into the environment, short-chain aldehydes are subject to various transport and transformation processes that determine their concentration, persistence, and impact.

Atmospheric Fate

The atmosphere is the primary medium for the transport and degradation of short-chain aldehydes. The dominant removal mechanism during the daytime is reaction with the hydroxyl radical (•OH).[13] During the nighttime, reaction with the nitrate (B79036) radical (NO₃•) can also be significant. Photolysis (degradation by sunlight) and reaction with ozone (O₃) are generally of minor importance for most simple aldehydes.[13]

The reaction with •OH radicals typically proceeds via hydrogen abstraction from the aldehydic group, leading to the formation of a peroxyacyl radical and subsequently peroxyacetyl nitrates (PANs), which are key components of photochemical smog.[2]

Caption: Primary atmospheric degradation pathways for short-chain aldehydes.

Table 2: Atmospheric Reaction Rate Constants (k) with •OH Radical at 298 K

| Aldehyde | kₒₕ (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| Formaldehyde | 9.4 x 10⁻¹² | ~1.2 days |

| Acetaldehyde | 1.5 x 10⁻¹¹[14] | ~19 hours |

| Propionaldehyde | 2.0 x 10⁻¹¹ | ~14 hours |

| Acrolein | 2.0 x 10⁻¹¹ | ~14 hours |

| trans-2-Hexenal | ~4.9 x 10⁻¹¹[15] | ~6 hours |

(Lifetime calculated assuming a typical daytime •OH concentration of 1x10⁶ molecules/cm³)

Aquatic Fate

Due to their high water solubility, aldehydes are readily washed out of the atmosphere by rain and can be found in surface waters, fog, and clouds.[1] In the aquatic environment, their fate is primarily determined by microbial degradation. Various microorganisms in water and sediment can utilize aldehydes as a carbon source. Two novel bacterial strains, Acinetobacter calcoaceticus E1 and Variovorax E3, have been shown to degrade metaldehyde, using it as a sole carbon and energy source.[16] Chemical processes like oxidation and hydration can also occur, although they are generally slower than biodegradation. Volatilization back into the atmosphere can be a significant process for less soluble aldehydes, governed by their Henry's Law constant.

Caption: Key processes governing the fate of aldehydes in aquatic systems.

Fate in Soil and Sediment

In soil environments, the fate of short-chain aldehydes is controlled by a combination of volatilization, adsorption to soil particles, and biodegradation. Their mobility in soil is generally high due to their low tendency to adsorb to organic carbon, meaning they can potentially leach into groundwater.[17][18] However, the most significant removal process in soil is biodegradation. Soil microorganisms possess enzymes, such as aldehyde dehydrogenases, that can effectively break down these compounds.[16][19] The rate of degradation is influenced by soil type, moisture content, temperature, and the microbial community present.

Biological Degradation Pathway

The primary mechanism for the biological detoxification and metabolism of aldehydes in most organisms, from bacteria to humans, involves the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[5] These enzymes catalyze the NAD(P)⁺-dependent oxidation of aldehydes to their corresponding, less reactive carboxylic acids.[5] This enzymatic conversion is a critical step in preventing the toxic buildup of aldehydes, which can otherwise lead to cellular damage.

Caption: Enzymatic oxidation of aldehydes via the ALDH pathway.

Key Experimental Protocol: Aldehyde Analysis via DNPH Derivatization

The quantification of short-chain aldehydes in environmental samples (air, water) is most commonly achieved by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by analysis using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector.[20][21] Aldehydes themselves often lack a strong chromophore for UV detection, but the resulting DNPH-hydrazone derivatives are stable, less volatile, and absorb strongly in the UV range (~360 nm), allowing for sensitive detection.[21][22]

Methodology

-

Sample Collection (Air): Air is drawn at a known flow rate through a solid-phase extraction (SPE) cartridge packed with silica (B1680970) gel coated with acidified DNPH. Aldehydes in the air react on the cartridge to form the stable hydrazone derivatives.[20][23]

-

Sample Collection (Water): An aqueous sample is acidified (e.g., to pH 2.0), and a solution of DNPH in a solvent like acetonitrile (B52724) is added. The mixture is allowed to react for a specified time to ensure complete derivatization.[24]

-

Elution/Extraction: For air samples, the cartridge is eluted with a small volume of acetonitrile to recover the derivatives.[23] For water samples, the derivatives can be concentrated using solid-phase extraction.

-

Analysis: The acetonitrile extract is injected into an HPLC system.

-

Column: A C18 reverse-phase column is typically used for separation.[21][23]

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed to separate the derivatives of different aldehydes.[24]

-

Detection: A UV-Vis or Diode Array Detector (DAD) is set to a wavelength of approximately 360 nm to detect and quantify the eluted DNPH-hydrazone peaks.[22]

-

-

Quantification: The concentration of each aldehyde is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Caption: Workflow for the analysis of aldehydes using DNPH derivatization and HPLC-UV.

Conclusion

The environmental fate of short-chain aldehydes is characterized by a dynamic interplay of transport and transformation processes. Their volatility and reactivity make the atmosphere a critical compartment for their degradation, primarily through reactions with hydroxyl radicals, which contributes to the formation of photochemical smog. In aquatic and terrestrial systems, their high water solubility and low adsorption potential suggest mobility, but this is often counteracted by rapid microbial degradation. The enzymatic ALDH pathway represents a highly efficient and widespread mechanism for the detoxification of aldehydes in biological systems. Understanding these pathways is essential for accurately modeling the environmental impact of these compounds and for developing strategies to mitigate their effects on air quality and ecosystem health.

References

- 1. researchgate.net [researchgate.net]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Pollution Characteristics of Atmospheric Carbonyls in Urban Linfen in Winter [mdpi.com]

- 4. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. osha.gov [osha.gov]

- 11. quora.com [quora.com]

- 12. Henry's law constants of some environmentally important aldehydes. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.dps.ny.gov [documents.dps.ny.gov]

- 19. Frontiers | Degradation of betaine aldehyde dehydrogenase transgenic maize BZ-136 straw and its effects on soil nutrients and fungal community [frontiersin.org]

- 20. hitachi-hightech.com [hitachi-hightech.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. iomcworld.com [iomcworld.com]

- 23. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylhexanal: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanal, a branched-chain aldehyde, is a volatile organic compound with applications in the flavor and fragrance industry and as an intermediate in chemical synthesis. While not as extensively studied as some other aldehydes, an understanding of its discovery, synthesis, and physicochemical properties is valuable for researchers in various fields, including organic chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its historical context, synthesis methodologies, and key chemical data.

Historical Context: The Emergence of Aldehyde Chemistry